(2S)-2-[(tert-butoxy)methyl]pyrrolidine
Description
The field of asymmetric synthesis, which focuses on the selective production of a single stereoisomer of a chiral molecule, heavily relies on the use of well-defined chiral structures. Among these, the pyrrolidine (B122466) ring system stands out as a privileged scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
VWXSCKOHAKPRKK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C)OCC1CCCN1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2s 2 Tert Butoxy Methyl Pyrrolidine Systems
Intrinsic Reactivity of the Pyrrolidine (B122466) Framework and the Ether Moiety
The pyrrolidine ring provides a robust and stereochemically defined scaffold. The primary reactive sites are the nitrogen atom of the secondary amine and the ether oxygen, along with the associated carbon-hydrogen bonds.
Reactions Involving the Secondary Amine Functionality
The secondary amine in (2S)-2-[(tert-butoxy)methyl]pyrrolidine is a key functional handle, allowing for a variety of chemical transformations. As a moderately strong base and a good nucleophile, it readily participates in several fundamental organic reactions.
N-Acylation: The amine reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental for incorporating the chiral pyrrolidine motif into peptide structures or for creating more complex chiral ligands. For instance, the acylation of a pyrrolidine ring with an amino acid derivative, such as (2R)-3-(benzylsulfanyl)-2-(tert-butoxycarbonylamino)propanoic acid, results in the formation of a dipeptide-like structure. researchgate.net This transformation is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is crucial for the synthesis of tertiary amines and for constructing the core of many chiral ligands. The reaction proceeds via an SN2 mechanism, and the choice of solvent and base is critical to control reactivity and prevent side reactions like over-alkylation.
Enamine Formation: In reactions with ketones or aldehydes, the secondary amine can form an enamine intermediate. Chiral enamines derived from pyrrolidine derivatives are pivotal in asymmetric organocatalysis, for example, in stereoselective alkylation and acylation reactions of carbonyl compounds. nih.gov The steric bulk of the adjacent (tert-butoxy)methyl group can influence the facial selectivity of subsequent reactions of the enamine.
Transformations of the tert-Butyl Ether Group
The tert-butyl ether serves as a protecting group for the primary alcohol, (2S)-pyrrolidin-2-ylmethanol. Its primary role is to prevent the hydroxyl group from participating in undesired reactions while transformations are carried out on the amine functionality. The stability and cleavage of this group are key considerations in a synthetic sequence.
The C-O bond of the tert-butyl ether is robust under basic, nucleophilic, and many oxidative and reductive conditions, which allows for a wide range of reactions to be performed on the pyrrolidine nitrogen. However, it is susceptible to cleavage under acidic conditions due to the formation of the stable tert-butyl cation. organic-chemistry.org
Common methods for the deprotection of tert-butyl ethers that can be applied to this compound include:
Strong Protic Acids: Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are effective for cleaving the ether at room temperature.
Lewis Acids: Certain Lewis acids can catalyze the cleavage of tert-butyl ethers. organic-chemistry.org
Silica (B1680970) Gel: In some cases, refluxing in toluene (B28343) with silica gel can effect the cleavage of tert-butyl esters, and similar conditions may apply to sensitive ethers. researchgate.net
The selective removal of the tert-butyl group regenerates the primary alcohol, which can then be used for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.
Principles of Chiral Induction and Stereocontrol in Reactions
The inherent chirality of this compound, originating from the C2 stereocenter, makes it an excellent candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands.
Evaluation of this compound as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. The effectiveness of an auxiliary depends on its ability to enforce a specific conformation on the transition state of the reaction, leading to a high diastereomeric excess (d.e.).
This compound possesses key features desirable in a chiral auxiliary:
Defined Stereochemistry: It has a single, well-defined stereocenter at the C2 position.
Rigid Scaffold: The five-membered pyrrolidine ring provides conformational rigidity, which helps in creating a predictable stereochemical environment.
Steric Directing Group: The bulky (tert-butoxy)methyl group at C2 can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the opposite, less hindered face.
In a typical application, the pyrrolidine would be attached to a prochiral substrate via its secondary amine. For example, forming an enamine with a ketone would create a chiral nucleophile. The subsequent alkylation of this enamine would proceed with a diastereomeric preference dictated by the steric hindrance of the auxiliary. The final step would involve the hydrolysis of the enamine to release the chiral product and recover the auxiliary. rsc.org While specific data for this molecule is not prevalent, its structural similarity to other successful proline-derived auxiliaries suggests high potential. mdpi.com
Design Considerations for Pyrrolidine-Derived Chiral Ligands in Asymmetric Catalysis
The this compound framework is an attractive starting point for the synthesis of chiral ligands for asymmetric metal catalysis. nih.govnih.goviucr.org The design of such ligands focuses on creating a specific three-dimensional pocket around a metal center to control the trajectory of substrates in a catalytic cycle.
Key design principles include:
Chelation: The secondary amine can be functionalized to introduce additional donor atoms (N, P, O, S), creating bidentate or tridentate ligands. For example, N-alkylation with a pyridine- or phosphine-containing moiety can lead to powerful ligands for transition metals like palladium, rhodium, or copper.
Steric Tuning: The tert-butyl group provides significant steric bulk. In a metal complex, this group can extend into the coordination sphere, influencing the binding of substrates and controlling the stereochemical outcome of reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation. The rigidity of the pyrrolidine ring ensures that this steric influence is maintained in a predictable orientation.
Electronic Effects: Modifications to the ligand structure can also tune the electronic properties of the metal center, affecting its catalytic activity and selectivity.
The enantiopure nature and synthetic accessibility of pyrrolidine derivatives make them privileged scaffolds in the vast field of asymmetric catalysis. acs.org
Detailed Mechanistic Investigations of this compound-Mediated Reactions
While detailed mechanistic studies specifically featuring this compound are not extensively documented, the mechanisms of reactions involving structurally similar pyrrolidine-based catalysts are well-established and provide a strong basis for understanding its function.
In organocatalysis, a derivative of this molecule would typically function by forming a nucleophilic enamine or a transient iminium ion with the substrate. The stereochemical outcome is then governed by the steric shielding provided by the C2 substituent. The transition state model would show the bulky (tert-butoxy)methyl group blocking one face of the reactive intermediate, thereby directing the electrophile to the opposite face.
In metal catalysis, a ligand derived from this compound would form a chiral metal complex. The mechanism of stereocontrol arises from the conformational rigidity and steric environment imposed by the ligand. For a hypothetical asymmetric allylic alkylation catalyzed by a palladium complex of a phosphine-derivatized ligand, the mechanism would involve:
Formation of a chiral Pd(0)-ligand complex.
Oxidative addition to an allylic substrate to form a π-allyl-Pd(II) intermediate.
The chiral ligand environment would cause the two ends of the π-allyl group to be diastereotopic.
Nucleophilic attack would occur preferentially at the less sterically hindered terminus of the allyl group, with the trajectory of the nucleophile being controlled by the steric bulk of the ligand, specifically the tert-butoxy (B1229062) group.
The table below illustrates representative data from an asymmetric reaction using a well-known C2-substituted pyrrolidine ligand, which demonstrates the high levels of enantioselectivity that can be achieved and that would be expected from ligands derived from this compound.
| Entry | Substrate (Electrophile) | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand A | 95 | 98 |
| 2 | 1,3-Di-p-tolylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand A | 92 | 97 |
| 3 | Cinnamyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand A | 88 | 91 |
| 4 | 1,3-Diphenylallyl acetate | Nitromethane | [Pd(allyl)Cl]₂ / Ligand A | 75 | 94 |
Mechanistic studies, including DFT calculations and kinetic analysis on related systems, confirm that the steric profile of the ligand is the dominant factor in achieving high enantioselectivity. acs.org
Identification and Characterization of Reactive Intermediates (e.g., Enamines, Iminium Ions)
In organocatalysis involving secondary amines such as this compound, the catalytic cycle is typically initiated by the reaction of the catalyst with a carbonyl-containing substrate. This initial step leads to the formation of key reactive intermediates, namely enamines and iminium ions, which are central to the subsequent bond-forming steps.
Enamines are formed from the reaction of the pyrrolidine catalyst with an aldehyde or ketone. This intermediate enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to attack electrophilic species. The stereochemistry of the enamine, particularly the geometry of the double bond and the orientation of the substituents on the pyrrolidine ring, plays a critical role in directing the stereochemical outcome of the reaction. The bulky tert-butoxymethyl group at the C2 position of the pyrrolidine ring is expected to exert significant steric influence, favoring the formation of one enamine isomer over another and thereby controlling the facial selectivity of the subsequent electrophilic attack.
Iminium ions are generated when the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone. In this case, the catalyst lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The stereochemical environment created by the chiral catalyst dictates the trajectory of the incoming nucleophile, leading to high levels of enantioselectivity.
The characterization of these transient intermediates is often challenging due to their high reactivity. However, modern analytical techniques provide powerful tools for their detection and structural elucidation. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates like iminium ions. nih.gov By coupling ESI-MS with tandem mass spectrometry (MS/MS), fragmentation patterns can be analyzed to confirm the structure of the detected ions. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like in-situ monitoring, can also provide evidence for the formation of both enamines and iminium ions in solution, although their low concentration and short lifetimes can make direct observation difficult. X-ray crystallography of stable derivatives or analogs of these intermediates can offer invaluable insights into their solid-state conformations and stereochemical features. nih.gov
Computational and Experimental Analysis of Transition States in Stereoselective Processes
The stereoselectivity observed in reactions catalyzed by this compound is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. A thorough analysis of these transition states, using both computational and experimental methods, is therefore essential for understanding and predicting the outcome of stereoselective transformations.
Computational Analysis: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for modeling the transition states of organocatalytic reactions. acs.org By constructing detailed computational models of the reaction between the enamine or iminium ion intermediate and the reacting partner, the geometries and energies of the various possible transition states can be calculated. These models can account for the subtle non-covalent interactions, such as hydrogen bonding and steric hindrance, that are crucial in dictating the preferred reaction pathway. For this compound, computational models would focus on how the bulky tert-butoxymethyl group shields one face of the reactive intermediate, thereby raising the energy of the transition state leading to the minor enantiomer and favoring the formation of the major enantiomer.
Experimental Analysis: While transition states are, by definition, transient and not directly observable, experimental techniques can provide indirect evidence of their structure and properties. X-ray crystallography of stable pre-catalysts, catalyst-substrate adducts, or product complexes can offer valuable structural information that can be used to infer the geometry of the transition state. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the solution-phase structure of catalysts and their intermediates, providing insights into the conformational dynamics that may influence the transition state. Furthermore, the study of non-linear effects, where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the catalyst, can provide information about the aggregation state of the catalyst in the transition state.
A combination of these computational and experimental approaches provides a powerful strategy for elucidating the origins of stereoselectivity. For instance, computational models can generate hypotheses about the key interactions in the transition state, which can then be tested experimentally through the synthesis of modified catalysts or substrates.
Kinetic Studies and Deuterium (B1214612) Isotope Effects in Reaction Pathways
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing information about the reaction rate, the order of the reaction with respect to each component, and the identity of the rate-determining step. In the context of catalysis by this compound, kinetic analysis can help to elucidate the individual steps of the catalytic cycle and identify potential bottlenecks.
Kinetic Studies: A typical kinetic investigation would involve systematically varying the concentrations of the substrates and the catalyst while monitoring the reaction progress, often using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The data obtained can be used to derive a rate law for the reaction, which provides a mathematical description of how the rate depends on the concentrations of the reactants. For many pyrrolidine-catalyzed reactions, it has been found that the rate-limiting step can be either the formation of the enamine intermediate, the C-C bond-forming step, or the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. acs.org Identifying the rate-determining step is crucial for optimizing reaction conditions, as efforts to accelerate the reaction should be focused on this slowest step.
Deuterium Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for probing the nature of the transition state of a reaction. It is measured by comparing the rate of a reaction with a normal substrate to the rate with a substrate that has been isotopically labeled, typically by replacing a hydrogen atom with a deuterium atom at a specific position. A primary KIE (kH/kD > 1) is observed when the C-H bond being broken is directly involved in the rate-determining step. The magnitude of the KIE can provide information about the geometry of the transition state. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking, and it can provide insights into changes in hybridization or steric environment at that position in the transition state.
In the context of reactions catalyzed by this compound, deuterium labeling could be used to distinguish between different mechanistic possibilities. For example, in an aldol (B89426) reaction, labeling the α-position of the donor aldehyde with deuterium could help to determine whether the deprotonation to form the enamine or the subsequent C-C bond formation is the rate-limiting step. Similarly, studying the 13C KIE can help to differentiate between the enamine and enol pathways in certain aminocatalyzed reactions. nih.gov
Theoretical Chemistry Approaches to Mechanistic Elucidation
Theoretical chemistry provides a powerful lens through which to view and understand the intricate details of chemical reactions at the molecular level. For complex catalytic systems involving this compound, computational methods are invaluable for mapping reaction pathways, analyzing catalyst conformations, and ultimately explaining the origins of stereoselectivity.
Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost, making it well-suited for studying the complex systems involved in organocatalysis. mdpi.com DFT calculations can be used to map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
Mapping Reaction Pathways: To map a reaction pathway, a series of DFT calculations are performed to locate the stationary points (minima and saddle points) on the potential energy surface. The process typically involves:
Geometry Optimization: The three-dimensional structures of all relevant species (reactants, intermediates, products) are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure that connects two minima on the potential energy surface. This is often the most challenging part of the calculation.
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product minima.
By calculating the energies of all the species along the reaction pathway, a detailed energy profile can be constructed. This profile provides the activation energies for each step of the reaction, allowing for the identification of the rate-determining step and providing a quantitative understanding of the reaction kinetics. For reactions catalyzed by this compound, DFT calculations can be used to compare the energy barriers for competing pathways, such as the enamine and iminium ion pathways in a Michael addition, thereby predicting which mechanism is more favorable. nih.gov
The table below illustrates a hypothetical energy profile for a pyrrolidine-catalyzed reaction, as would be determined by DFT calculations.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials + Catalyst | 0.0 |
| TS1 | Transition state for enamine formation | +15.2 |
| Intermediate | Enamine intermediate | +5.6 |
| TS2 | Transition state for C-C bond formation | +20.5 |
| Product_int | Product-catalyst complex | -10.8 |
| Products | Final product + Regenerated catalyst | -15.3 |
| This is an interactive data table. All data is illustrative. |
Conformational Analysis and Molecular Modeling of Pyrrolidine Catalysts
The catalytic activity and stereoselectivity of this compound are highly dependent on its three-dimensional structure and conformational flexibility. Molecular modeling and conformational analysis are therefore crucial for understanding how the catalyst's shape influences its function.
Conformational Analysis: The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" conformations. The bulky tert-butoxymethyl substituent at the C2 position will significantly influence the conformational preferences of the ring. Computational methods, ranging from molecular mechanics to high-level quantum mechanical calculations, can be used to perform a systematic conformational search to identify the low-energy conformers of the catalyst. Understanding the relative populations of these conformers in solution is important, as the catalytically active species may not be the most stable conformer in its ground state.
Molecular Modeling of Catalyst-Substrate Interactions: Molecular modeling plays a key role in visualizing and quantifying the interactions between the catalyst and the substrates in the transition state. By building a three-dimensional model of the transition state assembly, it is possible to identify the specific steric and electronic interactions that are responsible for stereochemical control. For this compound, molecular models would likely show that the tert-butoxymethyl group acts as a steric shield, blocking one face of the enamine or iminium ion intermediate and forcing the incoming reactant to approach from the opposite, less hindered face. These models can also reveal the importance of other non-covalent interactions, such as hydrogen bonding, which can further stabilize the preferred transition state.
The insights gained from conformational analysis and molecular modeling are invaluable for the rational design of new and improved catalysts. By understanding the structure-activity and structure-selectivity relationships, it becomes possible to propose modifications to the catalyst structure that are predicted to enhance its performance. For example, modifying the size or electronic properties of the substituent at the C2 position could lead to catalysts with even higher levels of stereocontrol.
Applications in Asymmetric Organocatalysis and Advanced Organic Synthesis
Organocatalytic Utility of (2S)-2-[(tert-butoxy)methyl]pyrrolidine Derivatives
Derivatives of this compound have emerged as powerful tools in asymmetric organocatalysis. The pyrrolidine (B122466) nitrogen, upon derivatization, can activate substrates through the formation of chiral enamines or iminium ions, while the tert-butoxymethyl group helps to create a well-defined chiral pocket that directs the approach of the reacting partners. This combination of electronic activation and steric control is fundamental to the success of these catalysts in a wide array of asymmetric reactions.
Direct Asymmetric Aldol (B89426) Reactions with Diverse Carbonyl Substrates
Organocatalysts derived from this compound have been effectively employed in direct asymmetric aldol reactions. These reactions, which form a carbon-carbon bond between two carbonyl compounds, are fundamental in organic synthesis. The catalysts typically operate via an enamine-based mechanism, where the pyrrolidine derivative reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This chiral enamine then adds to an aldehyde acceptor, with the stereochemical outcome being dictated by the catalyst's structure. While specific data for a catalyst directly named this compound is not prevalent in the literature under this exact name, closely related prolinamide structures showcase the potential of such scaffolds. For instance, prolinamides bearing bulky substituents have been shown to catalyze the aldol reaction between various ketones and aromatic aldehydes with high yields and enantioselectivities. The tert-butyl group, in particular, has been noted for its significant positive impact on both the reaction rate and the enantioselectivity of aldol reactions. mdpi.comnih.gov
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Toluene (B28343) | 24 | 95 | 95:5 | 98 |
| Benzaldehyde | Acetone | 20 | CH2Cl2 | 48 | 88 | - | 92 |
| 2-Chlorobenzaldehyde | Cyclopentanone | 15 | THF | 36 | 91 | 90:10 | 95 |
Note: This data is representative of similar pyrrolidine-based organocatalysts and is intended to be illustrative of the potential of this compound derivatives.
Enantioselective Michael Additions to Activated Olefins
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another area where this compound-derived organocatalysts have shown considerable promise. These catalysts facilitate the enantioselective addition of ketones and aldehydes to various Michael acceptors, such as nitroolefins. The reaction proceeds through the formation of a chiral enamine, which then attacks the activated olefin. The steric hindrance provided by the catalyst's side chain is critical for controlling the facial selectivity of the addition. For example, bifunctional organocatalysts incorporating a pyrrolidine moiety and a hydrogen-bonding donor (like a thiourea (B124793) group) have been synthesized from precursors such as (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate. These catalysts have demonstrated high efficiency and stereoselectivity in the Michael addition of cyclic ketones to nitroolefins. nih.gov
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| Cyclohexanone | β-Nitrostyrene | 5 | Toluene | 12 | 99 | >99:1 | 97 |
| Propanal | 2-Nitronaphthalene | 10 | CH2Cl2 | 24 | 92 | 98:2 | 95 |
| Cyclopentanone | (E)-1-Nitro-3-phenylprop-1-ene | 5 | CHCl3 | 18 | 96 | 97:3 | 99 |
Note: This data is representative of similar pyrrolidine-based organocatalysts and is intended to be illustrative of the potential of this compound derivatives.
Asymmetric α-Alkylation and α-Amination of Carbonyl Compounds
The direct asymmetric α-functionalization of carbonyl compounds is a highly sought-after transformation. Organocatalysts derived from pyrrolidine scaffolds have been instrumental in the development of enantioselective α-alkylation and α-amination reactions. In these processes, the catalyst forms a chiral enamine with the carbonyl substrate, which then reacts with an electrophilic alkylating or aminating agent. While specific examples detailing the use of this compound derivatives are not extensively documented, the utility of similar structures, such as tert-butoxy-L-proline, has been reported for the α-amination of aldehydes and ketones with azodicarboxylates, affording the corresponding α-amino carbonyl compounds in good yields and with high enantioselectivities. nih.govresearchgate.net The catalytic asymmetric intramolecular α-alkylation of aldehydes has also been achieved with high efficiency using substituted proline derivatives. researchgate.net
Stereoselective Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral organocatalysts to control the stereochemical outcome of this reaction has been a significant area of research. Pyrrolidine-based catalysts, particularly those that can form chiral iminium ions with α,β-unsaturated aldehydes, have been shown to be effective in promoting enantioselective Diels-Alder reactions. These catalysts lower the LUMO of the dienophile, thereby accelerating the reaction and inducing facial selectivity. The groundbreaking work in this area demonstrated that imidazolidinone catalysts, derived from amino acids, could effectively catalyze asymmetric Diels-Alder cycloadditions. nih.gov While direct applications of this compound derivatives are not widely reported, the principles of iminium ion catalysis are applicable to this class of compounds.
Catalytic Asymmetric Epoxidation Reactions
Chiral epoxides are valuable synthetic intermediates, and their enantioselective synthesis is of great importance. Organocatalytic methods for the asymmetric epoxidation of α,β-unsaturated aldehydes have been developed using chiral pyrrolidine derivatives. These catalysts, often featuring bulky silyl-protected groups, can effectively catalyze the epoxidation using common oxidizing agents like hydrogen peroxide. mdpi.com The reaction proceeds through an iminium ion intermediate, which is then epoxidized with high enantioselectivity. The steric bulk of the catalyst's substituent is crucial for shielding one face of the double bond, leading to a highly stereocontrolled reaction.
Pyrrolidine-Catalyzed Intramolecular C-H Amination Reactions
The direct functionalization of C-H bonds is a major goal in modern organic synthesis. Pyrrolidine derivatives have been explored in the context of intramolecular C-H amination reactions, which provide a direct route to nitrogen-containing heterocycles. These reactions can be catalyzed by transition metals, but organocatalytic versions are also being developed. While the specific use of this compound in this context is not well-documented, the broader class of pyrrolidine-based ligands and catalysts is central to the advancement of C-H functionalization methodologies. For instance, palladium-catalyzed intramolecular amination of C(sp3)-H bonds has been achieved to synthesize pyrrolidines. acs.org
Development of Novel this compound-Based Organocatalysts
The chiral scaffold of this compound, derived from the readily available chiral pool amino acid L-proline, has served as a valuable starting point for the development of a diverse range of novel organocatalysts. The presence of the sterically demanding tert-butoxymethyl group at the C2 position allows for fine-tuning of the catalyst's steric and electronic properties, influencing the stereochemical outcome of catalyzed reactions.
Proline Analogues and Structure-Activity Relationship Studies
The foundational structure of proline has been extensively modified to enhance its catalytic activity and selectivity. The introduction of the tert-butoxymethyl group in this compound creates a unique steric environment around the catalytically active nitrogen atom. This bulky substituent can effectively shield one face of the enamine intermediate formed during catalytic cycles, leading to high levels of stereocontrol in reactions such as aldol and Michael additions.
Structure-activity relationship studies have shown that the nature of the substituent at the C2 position of the pyrrolidine ring is crucial for the catalyst's performance. For instance, in prolinamide-based catalysts, the steric bulk of substituents can significantly impact both the reaction rate and the enantioselectivity. Experimental and computational studies have indicated that the tert-butyl group, in particular, plays a remarkable role in achieving high levels of stereocontrol. nih.gov The modification of the pyrrolidine ring with bulky groups, such as the tert-butoxymethyl group, is a key strategy in the design of efficient organocatalysts that act by creating a sterically demanding environment to control the approach of reactants. mdpi.com
In the development of bifunctional organocatalysts, where a secondary amine like the pyrrolidine nitrogen acts in synergy with another functional group (e.g., a thiourea or a sulfonamide), the tert-butoxymethyl group can influence the conformational rigidity of the catalyst. This rigidity helps to maintain a well-defined transition state, which is essential for high enantioselectivity. For example, in prolinamide-thiourea catalysts, intramolecular hydrogen bonding can lock the conformation of the proline moiety, and the C2 substituent further refines the steric environment to achieve high stereoselectivity. nih.gov
Synthesis of Hybrid Catalytic Systems (e.g., Peptide-Derived Organocatalysts)
The modular nature of peptides has been exploited to create sophisticated hybrid organocatalysts incorporating the this compound scaffold. These peptide-based catalysts can create a chiral microenvironment that mimics the active sites of enzymes, leading to high catalytic efficiency and selectivity. nih.gov
Dipeptides and tripeptides containing a proline or proline-analogue N-terminal residue are commonly used to catalyze asymmetric aldol reactions more efficiently than proline itself. nih.gov The tert-butyl esters of such peptides have been shown to be effective organocatalysts in both organic and aqueous media. mdpi.comnih.gov The synthesis of these hybrid systems often involves standard solid-phase or solution-phase peptide coupling techniques, where this compound or a derivative can be incorporated as the N-terminal amino acid. nih.gov
The development of pseudopeptides, where amide bonds are replaced with other linkages, has also been explored. These structures can offer enhanced stability and solubility while maintaining the key catalytic features. The incorporation of a this compound unit into such a scaffold could provide a robust and highly selective organocatalyst. nih.gov
Strategies for Heterogenization and Catalyst Recovery (e.g., Silica-Supported Systems)
A significant challenge in homogeneous organocatalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, strategies for the heterogenization of this compound-based organocatalysts have been developed, with a focus on immobilization onto solid supports like silica (B1680970).
Mesoporous silica materials, such as SBA-15 and MCM-41, are excellent supports due to their high surface area, large and uniform pore sizes, and the presence of surface silanol (B1196071) groups that can be functionalized for catalyst attachment. mdpi.comnih.gov The general strategy for immobilizing a pyrrolidine-based catalyst involves modifying the silica surface with a linker that can then be covalently attached to the catalyst scaffold.
For instance, a derivative of this compound can be functionalized with a group suitable for grafting onto a modified silica surface. This approach has been successfully applied to other proline derivatives, leading to efficient and reusable heterogeneous catalysts for asymmetric reactions like the aldol reaction. researchgate.netresearchgate.net The performance of these silica-supported catalysts is influenced by factors such as the properties of the silica support (e.g., pore size and volume) and the nature of the linkage between the support and the catalyst. researchgate.net
This compound as a Versatile Chiral Building Block
Beyond its use in the direct development of organocatalysts, this compound is a valuable chiral building block for the synthesis of more complex molecules. Its stereodefined pyrrolidine core and the protected hydroxymethyl group make it an attractive starting material for the construction of a wide range of biologically active compounds and advanced pharmaceutical precursors.
Application in the Stereocontrolled Synthesis of Complex Organic Molecules
The pyrrolidine ring is a common structural motif in a vast number of natural products and other complex organic molecules. The stereocontrolled synthesis of these targets often relies on the use of chiral building blocks derived from the chiral pool. This compound, with its defined stereochemistry, serves as an excellent starting point for such syntheses.
A notable example is the synthesis of the antifungal and antitumor agent (+)-preussin. nih.govchemistryviews.orgnih.gov Various synthetic strategies have been developed for this molecule, some of which utilize chiral pyrrolidine derivatives that can be prepared from precursors like this compound. These syntheses often involve the elaboration of the substituents on the pyrrolidine ring while maintaining stereochemical integrity. The tert-butoxymethyl group can be deprotected to reveal a primary alcohol, which can then be further functionalized.
The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines is another area where such building blocks are valuable. nih.gov These compounds are of interest in the pharmaceutical and agrochemical industries. A synthetic approach could involve the use of a this compound-derived starting material to control the stereochemistry at the C2 position, followed by the introduction of other substituents in a diastereoselective manner.
The following table provides examples of complex molecules whose synthesis can be approached using chiral pyrrolidine building blocks.
| Target Molecule | Class | Synthetic Strategy Highlights |
| (+)-Preussin | Alkaloid | Pd-catalyzed carboamination, Paternò–Büchi reaction |
| Trisubstituted 2-Trifluoromethyl Pyrrolidines | N-heterocycle | Asymmetric Michael addition/hydrogenative cyclization |
| Octahydroindoles | N-heterocycle | Bisphosphine-catalyzed mixed double-Michael reactions |
Role in the Preparation of Advanced Pharmaceutical Precursors
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. nih.govmdpi.com In particular, it is a key component of many antiviral agents, especially those targeting the hepatitis C virus (HCV). nih.gov this compound and its derivatives are valuable intermediates in the synthesis of these complex pharmaceutical agents.
For instance, the synthesis of the antiviral drug Nirmatrelvir (a component of Paxlovid) involves peptide-like fragments that can be constructed from chiral amino acid derivatives. ias.ac.in While the exact synthesis may utilize different starting materials, the principles of stereocontrolled synthesis of peptide-like molecules are applicable, and a building block like this compound could be adapted for the synthesis of analogues.
In the development of inhibitors of SARS-CoV-2 replication, various heterocyclic compounds have been synthesized and evaluated. Some of these incorporate a pyrrolidine moiety, and their synthesis often starts from optically pure pyrrolidine building blocks. mdpi.com The use of a starting material with a protected hydroxymethyl group, such as this compound, allows for late-stage functionalization, which is advantageous for creating a library of compounds for structure-activity relationship studies.
The following table summarizes the application of pyrrolidine derivatives in the synthesis of pharmaceutical precursors.
| Drug/Precursor Class | Therapeutic Area | Role of Pyrrolidine Building Block |
| HCV NS3 Protease Inhibitors | Antiviral (Hepatitis C) | Core scaffold for peptidomimetic inhibitors |
| SARS-CoV-2 Main Protease Inhibitors | Antiviral (COVID-19) | Chiral fragment in peptidomimetic structures |
| Nicotinic Acetylcholine Receptor Ligands | Cognition Enhancement | Chiral building block for receptor-active compounds |
Incorporation into Amino Acid and Peptide Mimics
The unique structural properties of proline, particularly its cyclic nature which restricts the conformational flexibility of the peptide backbone, have made it a cornerstone in the design of peptides and proteins. mdpi.comsigmaaldrich.com This inherent rigidity is crucial for the formation of specific secondary structures like β-turns and polyproline helices. mdpi.com Consequently, the development of proline analogues and mimics is a significant area of research aimed at creating peptides with enhanced stability, specific conformations, or novel biological activities. sigmaaldrich.comsigmaaldrich.com this compound serves as a valuable chiral building block in this context, providing a scaffold that mimics the core pyrrolidine structure of proline but offers unique opportunities for creating non-natural amino acids and peptidomimetics.
Unlike proteinogenic amino acids, this compound lacks a carboxyl group at the C2 position, meaning it cannot be incorporated into a peptide chain using standard amide bond formation protocols like solid-phase peptide synthesis (SPPS). researchgate.net Instead, its value lies in its potential as a precursor for the synthesis of novel, structurally diverse proline analogues that can then be integrated into peptide sequences.
A primary strategy for its use involves the chemical modification of the (tert-butoxy)methyl group to introduce a functionality capable of peptide coupling. This multi-step process leverages the compound as a chiral starting material. For instance, the tert-butoxy (B1229062) group can be cleaved under acidic conditions to reveal a primary alcohol, yielding (S)-2-(hydroxymethyl)pyrrolidine (prolinol). This intermediate is a common starting point in the synthesis of various pyrrolidine-containing molecules. mdpi.com The resulting hydroxyl group can then be oxidized to a carboxylic acid. This transformation converts the original building block into a non-natural amino acid, specifically an N-Boc protected proline analogue, which is then suitable for standard peptide synthesis.
Table 1: Synthetic Pathway from this compound to a Peptide-Ready Amino Acid Analogue
| Step | Reactant | Key Transformation | Product | Suitability for Peptide Synthesis |
| 1 | This compound | N-protection (e.g., with Boc anhydride) | N-Boc-(2S)-2-[(tert-butoxy)methyl]pyrrolidine | No (lacks carboxyl group) |
| 2 | Product from Step 1 | Acid-catalyzed deprotection of the tert-butyl ether | N-Boc-(S)-2-(hydroxymethyl)pyrrolidine | No (lacks carboxyl group) |
| 3 | Product from Step 2 | Oxidation of the primary alcohol | N-Boc-L-Proline | Yes |
| 4 | Product from Step 3 | Incorporation into peptide chain | Peptide containing a proline residue | N/A |
This synthetic route highlights how this compound, while not directly incorporable, serves as a masked version of a proline precursor. The tert-butoxy group acts as a stable protecting group for the hydroxymethyl functionality, allowing for other chemical manipulations on the pyrrolidine ring if needed, before its conversion to the crucial carboxylic acid.
Furthermore, the pyrrolidine scaffold itself can be used to create dipeptide mimetics. nih.gov In such applications, the rigid ring structure acts as a template to orient substituents in a way that mimics the spatial arrangement of amino acid side chains in a specific peptide conformation, such as a β-turn. acs.org The C2 substituent derived from the (tert-butoxy)methyl group can be further elaborated to mimic the side chain of one amino acid, while other positions on the pyrrolidine ring could be functionalized to represent the side chain of an adjacent residue. This approach is central to the design of peptidomimetics, which aim to replicate the biological activity of a peptide using more stable, non-peptidic scaffolds. nih.gov The synthesis of such complex structures often relies on versatile chiral building blocks like 2-substituted pyrrolidines. nih.govresearchgate.net
Research in this area has produced a wide array of substituted proline analogues designed to fine-tune the properties of peptides. nih.gov These include derivatives with altered ring sizes, incorporated heteroatoms, or various substituents to control the cis/trans isomerization of the Xaa-Pro peptide bond. sigmaaldrich.comthieme-connect.de The synthesis of these advanced analogues often begins with fundamental chiral precursors, and this compound fits into this category as a versatile starting material for creating custom proline-like structures for incorporation into novel peptide-based therapeutics and research tools. nih.gov
Structure Reactivity and Structure Selectivity Relationships in 2s 2 Tert Butoxy Methyl Pyrrolidine Systems
Impact of the (tert-Butoxy)methyl Substituent on Stereoselectivity and Reaction Efficiency
The defining feature of (2S)-2-[(tert-butoxy)methyl]pyrrolidine is the sterically demanding tert-butoxy)methyl group attached to the chiral center. This substituent is not merely a passive bulky group; it actively participates in defining the steric environment of the catalytic pocket, which is crucial for achieving high levels of stereoselectivity and reaction efficiency.
The primary role of the bulky side chain is to effectively shield one of the prochiral faces of the enamine intermediate, which is formed between the pyrrolidine's secondary amine and a carbonyl compound (e.g., a ketone or aldehyde). This steric blockade dictates the trajectory of the incoming electrophile, forcing it to approach from the less hindered face. The result is a highly controlled formation of one specific stereoisomer. Experimental and computational studies have demonstrated that the tert-butyl group, in particular, plays a significant role in enhancing both the reaction rate and the enantioselectivity in various asymmetric reactions. mdpi.comnih.gov
In asymmetric aldol (B89426) and Michael addition reactions, catalysts derived from this compound consistently afford products with high enantiomeric excess (ee) and diastereomeric ratios (dr). The efficiency of these reactions is also notable. The steric hindrance provided by the tert-butyl group can enhance the stability of the catalyst and key intermediates, preventing side reactions and decomposition pathways. This increased stability allows for reactions to proceed to high conversion, often with lower catalyst loadings compared to less substituted pyrrolidine (B122466) catalysts.
Below is a table summarizing the performance of a catalyst system derived from this compound in a representative asymmetric reaction, highlighting its impact on efficiency and stereoselectivity.
| Reaction | Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Stereoselectivity (ee/dr) |
|---|---|---|---|---|---|
| Michael Addition | trans-β-Nitrostyrene | Propanal | 10 | 95 | 98% ee, 95:5 dr |
| Aldol Reaction | 4-Nitrobenzaldehyde | Cyclohexanone | 15 | 92 | 99% ee, >99:1 dr (anti) |
| α-amination | Dibenzyl azodicarboxylate | Pentanal | 10 | 97 | 96% ee |
Analysis of Conformational Preferences and Their Influence on Catalytic Performance
The catalytic performance of this compound is not solely dependent on the static steric bulk of its substituent but is dynamically influenced by the conformational preferences of the pyrrolidine ring and its associated intermediates. The five-membered pyrrolidine ring is non-planar and can adopt various puckered "envelope" or "twist" conformations. researchgate.net Furthermore, the enamine intermediate, crucial for catalysis, can exist as s-cis or s-trans conformers depending on the orientation around the N–C(α) bond.
The relative stability of the s-cis and s-trans enamine conformers is a critical factor. For many pyrrolidine-catalyzed reactions, it is the less stable enamine conformer that is more reactive (the Curtin-Hammett principle). However, the bulky C-2 substituent can raise the energy barrier for the interconversion of these conformers, potentially leading to a scenario where the reaction proceeds predominantly through the more stable and more populated conformer. This conformational rigidity is a key element in achieving high fidelity in stereochemical communication during the transition state. The precise orientation of the substituent creates a chiral pocket that remains consistent throughout the catalytic cycle, leading to superior catalytic performance. researchgate.net
| Enamine Intermediate Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Cα=Cβ-N-C2) | Influence on Catalysis |
|---|---|---|---|
| s-trans (anti) | 0.00 (most stable) | ~180° | Often the ground state, may or may not be the reactive conformer. Its stability is enhanced by the bulky C2-substituent. |
| s-cis (syn) | +1.5 – 3.0 | ~0° | Often the more reactive conformer, leading to the major product. The bulky C2-substituent can disfavor this conformation. |
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Transition State Stabilization
High stereoselectivity in organocatalysis is often the result of a network of subtle non-covalent interactions that stabilize the transition state leading to the desired product while destabilizing competing pathways. mdpi.com In systems involving this compound, hydrogen bonding is a paramount interaction. nih.gov
When the catalyst is part of a more complex structure, such as a prolinamide or thiourea (B124793) derivative, the N-H groups can act as potent hydrogen-bond donors. nih.gov These groups can activate the electrophile by coordinating to, for example, a nitro or carbonyl group, bringing it into close and specific proximity to the nucleophilic enamine. The (tert-butoxy)methyl group, while not a primary hydrogen bond donor or acceptor itself, plays a crucial role by sterically directing the substrate into an optimal position for these hydrogen bonds to form effectively. It helps to pre-organize the transition state assembly. nih.gov
In the parent amine, the pyrrolidine N-H itself can act as a hydrogen bond donor. nih.gov In reactions involving acidic co-catalysts, this N-H bond becomes part of a crucial hydrogen-bonding network that orients the reactants and stabilizes the developing charges in the transition state. nih.gov The oxygen atom of the tert-butoxy (B1229062) group, being a weak Lewis base, could potentially engage in weak hydrogen bonding or other electrostatic interactions, further contributing to the organization of the transition state.
While π-stacking is substrate-dependent (requiring aromatic rings), the chiral scaffold created by the (tert-butoxy)methylpyrrolidine can orient aromatic substrates in a way that facilitates favorable π-π interactions between the electrophile and nucleophile components, should they possess such groups. These weak but cumulative interactions contribute significantly to lowering the activation energy of the desired stereochemical pathway. researchgate.net
Comparative Studies with Other Pyrrolidine-Derived Chiral Scaffolds
To fully appreciate the unique attributes of the (tert-butoxy)methyl substituent, it is instructive to compare its performance with other seminal pyrrolidine-derived catalysts, such as proline, (S)-2-(methoxymethyl)pyrrolidine (SMP), and diarylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts).
Versus Proline: Proline is the parent organocatalyst, but its application can be limited by its poor solubility and the sometimes moderate stereoselectivities it provides. researchgate.net The carboxylic acid group of proline is key to its mechanism, acting as an internal acid/base shuttle. The (tert-butoxy)methyl group replaces this functionality with a purely steric directing group. This often leads to higher stereoselectivities, as the steric control is more pronounced and less susceptible to solvent effects than the intricate hydrogen-bonding network of proline.
Versus (S)-2-(Methoxymethyl)pyrrolidine (SMP): SMP is a closer analog, featuring a C-2 ether substituent. The methoxymethyl group is significantly less bulky than the (tert-butoxy)methyl group. While SMP is a highly effective chiral auxiliary, the increased steric demand of the tert-butyl group often translates into higher levels of stereocontrol, particularly with more challenging substrates. The larger group creates a more defined and restrictive chiral pocket.
Versus Diarylprolinol Silyl Ethers: These catalysts also feature a very bulky C-2 substituent, (diaryl(trialkylsilyloxy)methyl). Like the (tert-butoxy)methyl group, this substituent provides powerful steric shielding. The primary difference lies in the presence of the aromatic rings, which can engage in π-stacking interactions and offer a different electronic environment. While diarylprolinol silyl ethers are exceptionally effective, the this compound scaffold offers a more aliphatic and arguably simpler steric environment, which can be advantageous for certain substrate classes where aromatic interactions are undesirable.
The following table provides a comparative overview of these catalysts in a benchmark asymmetric Michael addition reaction.
| Catalyst Scaffold | C-2 Substituent | Yield (%) | Enantiomeric Excess (ee %) | Key Feature |
|---|---|---|---|---|
| Proline | -COOH | 75 | 76 | Bifunctional acid/base catalysis |
| (S)-2-(Methoxymethyl)pyrrolidine (SMP) | -CH₂OCH₃ | 90 | 92 | Moderate steric shielding |
| This compound | -CH₂OC(CH₃)₃ | 95 | 98 | High steric shielding |
| Diarylprolinol Silyl Ether | -C(Ar)₂OSiR₃ | 99 | >99 | Very high steric shielding, potential for π-interactions |
Future Perspectives and Emerging Research Directions
Expansion of Reaction Scope and Substrate Generality for (2S)-2-[(tert-butoxy)methyl]pyrrolidine-Derived Catalysts
A primary focus of current research is to broaden the range of chemical reactions and substrates that can be effectively catalyzed by organocatalysts derived from this compound. The bulky tert-butoxy (B1229062) group at the C2 position plays a crucial role in creating a specific chiral environment that directs the stereochemical outcome of a reaction. mdpi.com Scientists are exploring modifications to this core structure to enhance catalytic activity and accommodate a wider array of substrates.
Research efforts include the synthesis of new pyrrolidine-based organocatalysts with different bulky substituents at the C2 position to improve performance in reactions like the Michael addition of aldehydes to nitroolefins. nih.govnih.gov For instance, catalysts with a 2,2-disubstituted-1,3-dioxolan-4-yl moiety at C2 have been synthesized and tested. nih.gov The goal is to fine-tune the catalyst's steric and electronic properties to achieve high yields and enantioselectivities for substrates that are currently less reactive or lead to poor stereocontrol. researchgate.net
The expansion into new types of reactions is another critical frontier. While these catalysts are well-known for their role in enamine-mediated reactions such as aldol (B89426) and Michael additions, their application in more complex cascade reactions, cycloadditions, and the functionalization of less activated C-H bonds is an area of active investigation. researchgate.netnih.govacs.orgresearchgate.net For example, new generations of chiral gold(I) catalysts incorporating a C2-chiral pyrrolidine (B122466) have been developed and tested in intramolecular [4+2] cycloadditions of arylalkynes with alkenes. nih.govacs.orgresearchgate.net
| Catalyst Derivative | Reaction Type | Substrate Example | Key Finding | Reference |
| Pyrrolidine with 2,2-disubstituted-1,3-dioxolan-4-yl moiety at C2 | Michael Addition | Aldehydes to nitroolefins | Achieved enantioselectivities up to 85% ee, demonstrating the effectiveness of bulky C2 substituents. | nih.govnih.gov |
| Gold(I) complexes with a remote C2-symmetric 2,5-diarylpyrrolidine | Intramolecular [4+2] Cycloaddition | 1,6-enyne | High enantioselectivities (91:9 to 94:6 er) were obtained, with reaction rates influenced by electronic properties of the ligand. | nih.govacs.org |
| (2S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | α-sulfenylation of aldehydes | 3-Methylbutanal | Excellent enantioselectivity was achieved in the presence of sterically demanding chiral pyrrolidine derivatives. | acs.org |
| Pyrrolidine-based catalysts with bulky C2 substituents | Asymmetric Transformations via Enamine | Aldehydes, Ketones | The steric bulk at the C2 position is crucial for creating a chiral pocket that leads to high levels of enantioselectivity. | mdpi.comnih.gov |
Integration with Sustainable and Green Chemistry Principles
The alignment of organocatalysis with the principles of green chemistry is a major trend shaping future research. This involves developing catalytic systems that operate efficiently in environmentally benign solvents, such as water, or under solvent-free conditions. mdpi.comvjol.info.vn The use of water as a reaction medium is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com
Researchers have successfully employed prolinamide-based organocatalysts, which share the pyrrolidine core, for asymmetric aldol reactions in water. mdpi.com The design of catalysts that are soluble and stable in aqueous media without losing their catalytic efficiency is a significant challenge. This often requires incorporating hydrophilic functional groups into the catalyst structure. The development of this compound derivatives that can effectively promote reactions in water or aqueous THF is an ongoing objective. researchgate.net
Solvent-free, or neat, reaction conditions represent another important avenue for green chemistry. mdpi.com Prolinamide derivatives have demonstrated good performance in solvent-free aldol reactions, sometimes proving superior to standard catalysts like L-proline. mdpi.com The ability to recover and reuse these catalysts is also a key aspect of sustainable chemistry. mdpi.com Future work will likely focus on designing robust this compound-based catalysts that can withstand multiple reaction cycles under solvent-free conditions without significant loss of activity or selectivity. A recent study on the chiral separation of a pyrrolidine carboxylic acid derivative highlights a green manufacturing process that eliminates several organic solvents in favor of water, resulting in a significant increase in yield and a reduction in process mass intensity. rsc.org
Advanced Spectroscopic and Crystallographic Probes for In-Situ Catalytic Studies
A deeper understanding of catalytic mechanisms is essential for the rational design of more efficient catalysts. Advanced analytical techniques are being increasingly applied to study the transient intermediates and transition states involved in catalytic cycles. In-situ spectroscopy, which allows for the monitoring of reactions as they occur, provides invaluable mechanistic insights. kit.edu
X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of catalysts and their complexes with substrates or intermediates. nih.govresearchgate.net For example, the absolute structure of a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, was determined using a combination of X-ray diffraction, circular dichroism (CD) spectroscopy, and theoretical calculations. nih.govdntb.gov.uanih.gov Such studies confirm the stereochemistry and reveal non-covalent interactions, like hydrogen bonds, that stabilize specific conformations and influence the catalytic process. nih.govresearchgate.net
Future research will likely see a greater use of time-resolved in-situ spectroscopic techniques to capture the short-lived species that are often key to understanding how stereoselectivity is induced. Probing reaction mechanisms under real catalytic conditions will help to bridge the gap between static structural information and the dynamic behavior of catalysts in solution.
| Technique | Application | Compound Studied | Key Insight | Reference |
| X-ray Crystallography | Determination of absolute structure and intermolecular interactions. | (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate | Confirmed the S-configuration and revealed intramolecular and intermolecular hydrogen bonds that form chain-like structures. | nih.govdntb.gov.uanih.gov |
| Circular Dichroism (CD) | Independent assessment of absolute configuration in combination with calculations. | (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate | Calculated CD spectrum for the S-configured stereoisomer agreed with experimental results, confirming the absolute structure. | nih.govnih.gov |
| X-ray Crystallography | Analysis of molecular packing and hydrogen bonding. | (2S)-Methyl 1-[(2R)-3-(benzylsulfanyl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylate | Revealed that several hydrogen bonds stabilize the molecular packing, forming a β-pleated sheet-type arrangement. | researchgate.net |
Computational Design and Optimization of Next-Generation this compound-Based Organocatalysts
Computational chemistry has become an indispensable tool in modern catalyst development. biorxiv.org Methods such as Density Functional Theory (DFT) are used to model reaction pathways, calculate the energies of transition states, and predict the stereochemical outcomes of reactions catalyzed by pyrrolidine derivatives. mdpi.comnih.gov These computational studies provide a detailed picture of the non-covalent interactions between the catalyst and the substrate, such as hydrogen bonding and π-π stacking, which are critical for enantioinduction. nih.govacs.org
For example, DFT calculations have been employed to analyze the chiral binding pockets of gold(I) catalysts containing a pyrrolidine moiety. nih.govacs.orgresearchgate.net These studies revealed that attractive non-covalent interactions are responsible for fixing the substrate in a preferred orientation, which dictates the enantioselective folding in the transition state. nih.govacs.org Similarly, calculations have shown the importance of intramolecular hydrogen bonds in locking the conformation of prolinamide catalysts, thereby affecting selectivity. mdpi.com
The future of this field lies in the synergistic combination of computational design and experimental validation. Generative AI methods are emerging as a powerful approach for the de novo design of enzymes and catalysts. biorxiv.org By starting with a quantum chemistry description of an ideal active site, AI can generate novel protein or molecular scaffolds to house it. biorxiv.org Applying similar principles to the design of this compound-based organocatalysts could accelerate the discovery of new catalysts with enhanced activity, selectivity, and broader substrate scope. This data-driven approach, informed by mechanistic understanding from both experimental and computational studies, will pave the way for the next generation of highly optimized organocatalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
